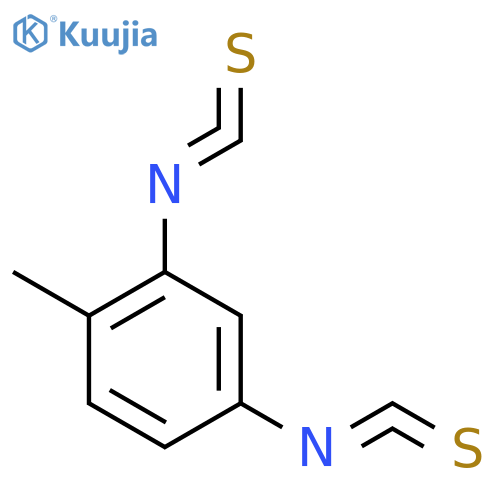Cas no 4891-66-1 (Tolylene-2,4-diisothiocyanate)

Tolylene-2,4-diisothiocyanate structure
商品名:Tolylene-2,4-diisothiocyanate
Tolylene-2,4-diisothiocyanate 化学的及び物理的性質
名前と識別子
-
- Tolylene-2,4-diisothiocyanate
- 2,4-diisothiocyanatotoluene
- SCHEMBL484205
- NSC-511742
- 1-methylbenzene-2,4-diisothiocyanate
- 2,4-Tolylene diisothiocyanate
- 4-methyl-m-phenylene diisothiocyanate
- 2,4-TITC
- toluene 2,4-diisothiocyanate
- 4-Methyl-1,3-phenylene diisothiocyanate
- 2,4-Toluene diisothiocyanate
- 2 4-TOLYLENE DIISOTHIOCYANATE 97
- UNII-PP687Z493E
- BRN 2415812
- Tolylene-2,4-diisothiocyanate, 97%
- 4891-66-1
- CHEBI:63896
- toluene-2,4-diyl diisothiocyanate
- Q27132900
- DTXSID30197639
- ISOTHIOCYANIC ACID, 4-METHYL-m-PHENYLENE ESTER
- toluene-2,4-diisothiocyanate
- PP687Z493E
- 2,4-diisothiocyanato-1-methylbenzene
- Benzene, 2,4-diisothiocyanato-1-methyl-
- NSC 511742
- NSC511742
- CHEMBL3753220
- Isothiocyanic acid, 2,4-tolylene diester
- Toluene-2,4-dithioisocyanate
-
- MDL: MFCD00046797
- インチ: InChI=1S/C9H6N2S2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3
- InChIKey: NNMVCFPMIBOZCL-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=C(C=C1)N=C=S)N=C=S
計算された属性
- せいみつぶんしりょう: 205.99724055g/mol
- どういたいしつりょう: 205.99724055g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 88.9Ų
じっけんとくせい
- 色と性状: ソリッド
- ゆうかいてん: 54-57 °C (lit.)
- ようかいせい: 未確定
Tolylene-2,4-diisothiocyanate セキュリティ情報
-
記号:


- シグナルワード:Danger
- 危害声明: H302-H312-H315-H319-H332-H334-H335
- 警告文: P261-P280-P305+P351+P338-P342+P311
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38-42
- セキュリティの説明: 26-36
- RTECS番号:NX8930000
-
危険物標識:

- ちょぞうじょうけん:2-8°C
Tolylene-2,4-diisothiocyanate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02629-5g |
Tolylene-2,4-diisothiocyanate |
4891-66-1 | 97% | 5g |
¥1708.0 | 2024-07-19 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-237128-5 g |
Tolylene-2,4-diisothiocyanate, |
4891-66-1 | 5g |
¥1,000.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-237128-5g |
Tolylene-2,4-diisothiocyanate, |
4891-66-1 | 5g |
¥1000.00 | 2023-09-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 568929-5G |
Tolylene-2,4-diisothiocyanate |
4891-66-1 | 97% | 5G |
¥1185.1 | 2022-02-24 |
Tolylene-2,4-diisothiocyanate 関連文献
-
1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
4. Book reviews
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
4891-66-1 (Tolylene-2,4-diisothiocyanate) 関連製品
- 19241-16-8(2,6-Dimethylphenyl isothiocyanate)
- 614-69-7(o-Tolyl isothiocyanate)
- 6095-82-5(2,4,6-Trimethylphenyl isothiocyanate)
- 25642-63-1(Benzene,1,3-diisothiocyanato-2-methyl-)
- 19241-15-7(2,5-Dimethylphenyl isothiocyanate)
- 39842-01-8(2,4-Dimethylphenyl isothiocyanate)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬